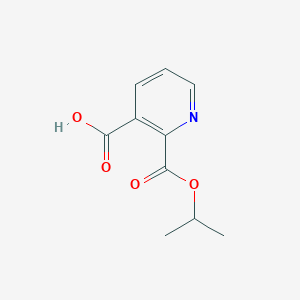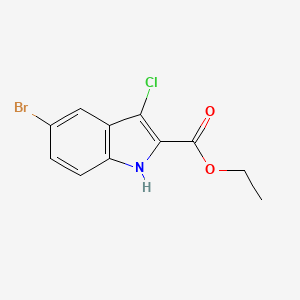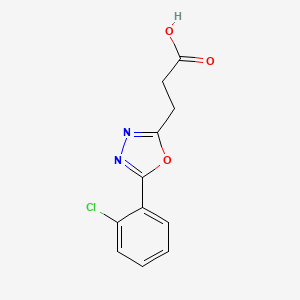
2-(Isopropoxycarbonyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isopropoxycarbonyl)nicotinic acid is a chemical compound with the molecular formula C₁₀H₁₄N₂O₃. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropoxycarbonyl)nicotinic acid typically involves the reaction of nicotinic acid with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Isopropoxycarbonyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nicotinic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the isopropoxycarbonyl group to an isopropyl group.
Substitution: Nucleophilic substitution reactions can replace the isopropoxycarbonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nicotinic acid derivatives with higher oxidation states.
Reduction: Isopropyl derivatives of nicotinic acid.
Substitution: Various functionalized nicotinic acid derivatives.
Aplicaciones Científicas De Investigación
2-(Isopropoxycarbonyl)nicotinic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other nicotinic acid derivatives and pharmaceuticals.
Biology: The compound can be used in biochemical studies to investigate the role of nicotinic acid derivatives in biological systems.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(Isopropoxycarbonyl)nicotinic acid exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a precursor to nicotinic acid, which is involved in the synthesis of NAD⁺ (nicotinamide adenine dinucleotide), a coenzyme essential for cellular respiration and energy production. The isopropoxycarbonyl group may also influence the compound's bioavailability and metabolic stability.
Comparación Con Compuestos Similares
Nicotinic acid (Niacin)
Nicotinamide
Nicotinic acid amide
3-(Isopropoxycarbonyl)benzeneboronic acid
Propiedades
IUPAC Name |
2-propan-2-yloxycarbonylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6(2)15-10(14)8-7(9(12)13)4-3-5-11-8/h3-6H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSPPDIMZKGLKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-[[(2E)-6-hydroxy-4-methyl-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-7-yl]methyl]piperazine-1-carboxylate](/img/structure/B7841227.png)
![[1,2,4]Triazino[4,5-a]indol-1(2H)-one](/img/structure/B7841232.png)



![6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7841273.png)








